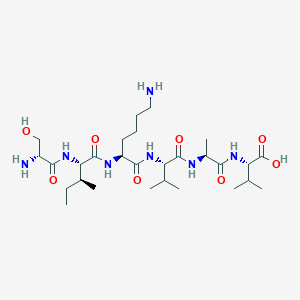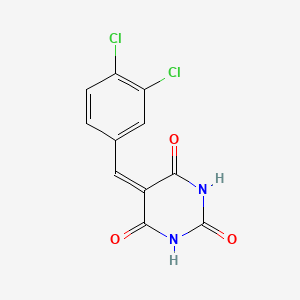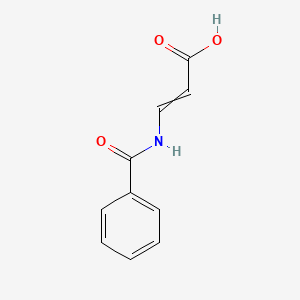
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate is an organic compound known for its unique structure and reactivity. It contains a tert-butylperoxy group, which is a common feature in organic peroxides, making it a valuable compound in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate typically involves the reaction of methyl 4-methylpent-2-ynoate with tert-butyl hydroperoxide. This reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: Under specific conditions, the compound can be reduced to form different products.
Substitution: The compound can undergo substitution reactions, where the tert-butylperoxy group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield radical intermediates, while reduction reactions can produce alcohols or hydrocarbons .
Scientific Research Applications
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate has several scientific research applications:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and radical-mediated biological processes.
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate primarily involves the generation of radicals through the homolysis of the peroxide bond. These radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl peroxide: Another organic peroxide with similar radical-generating properties.
tert-Butyl hydroperoxide: A simpler peroxide used in similar oxidation reactions.
Methyl tert-butyl ether: While not a peroxide, it shares the tert-butyl group and is used in various industrial applications
Uniqueness
Methyl 4-(tert-butylperoxy)-4-methylpent-2-ynoate is unique due to its combination of a tert-butylperoxy group and an alkyne moiety. This structure provides distinct reactivity and makes it valuable in specific chemical and industrial processes .
Properties
CAS No. |
143391-09-7 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 4-tert-butylperoxy-4-methylpent-2-ynoate |
InChI |
InChI=1S/C11H18O4/c1-10(2,3)14-15-11(4,5)8-7-9(12)13-6/h1-6H3 |
InChI Key |
FTIWHIQNNCWWFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C)(C)C#CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)

![2-[(2,2,2-Trifluoro-1-methoxy-1-phenylethyl)sulfanyl]pyridine](/img/structure/B15161642.png)
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)

![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)

![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)
